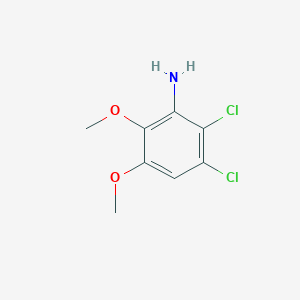
2,3-Dichloro-5,6-dimethoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-5,6-dimethoxyaniline is an organic compound with the molecular formula C8H9Cl2NO2. It is a derivative of phenylamine, characterized by the presence of two chlorine atoms and two methoxy groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5,6-dimethoxyaniline typically involves the chlorination and methoxylation of a phenylamine precursor. One common method includes the following steps:
Methoxylation: The addition of methoxy groups is carried out using methanol in the presence of a catalyst, such as sulfuric acid, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of phenylamine are chlorinated using industrial chlorinators.
Catalytic Methoxylation: The methoxylation step is scaled up using continuous flow reactors to ensure efficient production.
化学反応の分析
Types of Reactions
2,3-Dichloro-5,6-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenylamine derivatives.
科学的研究の応用
2,3-Dichloro-5,6-dimethoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dichloro-5,6-dimethoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The presence of chlorine and methoxy groups influences its binding affinity and reactivity.
類似化合物との比較
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its strong oxidizing properties.
2,3-Dichloro-5,6-dimethoxybenzoquinone: Similar structure but with different functional groups.
Uniqueness
2,3-Dichloro-5,6-dimethoxyaniline is unique due to its specific combination of chlorine and methoxy groups, which confer distinct chemical and biological properties
特性
分子式 |
C8H9Cl2NO2 |
|---|---|
分子量 |
222.07 g/mol |
IUPAC名 |
2,3-dichloro-5,6-dimethoxyaniline |
InChI |
InChI=1S/C8H9Cl2NO2/c1-12-5-3-4(9)6(10)7(11)8(5)13-2/h3H,11H2,1-2H3 |
InChIキー |
LVZMHGQNARHODT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1OC)N)Cl)Cl |
正規SMILES |
COC1=CC(=C(C(=C1OC)N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295872.png)
![2-[4-(2-bromoethoxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295873.png)
![2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295874.png)
![2-[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295876.png)
![2-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B295879.png)
![4-{[(E)-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295880.png)
![4-{[(E)-{5-bromo-2-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295881.png)
![4-{[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295883.png)
![2-[4-(2-bromoethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295887.png)
![2-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295888.png)
![2-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295890.png)
![2-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295891.png)
![N'-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-ethoxybenzylidene)isonicotinohydrazide](/img/structure/B295894.png)
![N'-[(E)-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295895.png)
